molecular formula C19H25N3O3 B2518433 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide CAS No. 1396632-45-3

3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide

Cat. No.: B2518433
CAS No.: 1396632-45-3
M. Wt: 343.427
InChI Key: QABGGKTZZMOPEJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide (CAS 1396632-45-3) is a synthetic small molecule with a molecular formula of C19H25N3O3 and a molecular weight of 343.42 g/mol. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of striatal-associated disorders. The core structure of this propanamide features a 3-methyl-1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its versatility and ability to engage in hydrogen bonding with biological targets . The 1,3,4-oxadiazole ring is a thermostable aromatic heterocycle with resonance energy near 167.4 kJ/mol, contributing to the stability of derivatives like this compound . Research on structurally related 1,3,4-oxadiazole derivatives has demonstrated their potential as bioactive compounds capable of interacting with various enzymes and receptors . This compound is offered for research purposes and is intended for use in laboratory studies only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers handling this material should adhere to appropriate safety protocols and consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14-20-18(25-22-14)19(12-6-3-7-13-19)21-17(23)11-10-15-8-4-5-9-16(15)24-2/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABGGKTZZMOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have been shown to selectively inhibit various cancer cell lines with notable potency:

CompoundCell LineIC50 (µM)
Compound AOVXF 8992.76
Compound BPXF 17529.27
Compound CRenal Cancer1.143

These findings suggest that 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide could be a candidate for further investigation in cancer therapeutics due to its structural similarity to other effective oxadiazole derivatives .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of oxadiazole derivatives. This compound may also exhibit protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Anti-inflammatory Properties

The anti-inflammatory properties of compounds with similar structures have been documented, indicating that the compound might also serve as a therapeutic agent for inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the promising applications of compounds similar to this compound:

  • Antitumor Activity : A study demonstrated that a series of oxadiazole derivatives showed significant cytotoxicity against multiple human tumor cell lines, suggesting that modifications to the oxadiazole structure could enhance anticancer activity .
  • HDAC Inhibition : Another study focused on the HDAC inhibitory activity of oxadiazole derivatives, revealing that certain compounds exhibited potent inhibition at low concentrations, which is critical for developing new cancer therapies .
  • Neuroprotective Research : Investigations into neuroprotective effects have indicated that similar compounds can mitigate neuronal damage in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents, heterocycles, and biological activities. Key comparisons are outlined below:

Substituent Variations on the Propanamide Backbone

a) Aromatic Ring Modifications
  • 3-(4-Methoxyphenyl)-N-cephalosporin Derivatives (e.g., Compound 17a):

    • Substituent: 4-Methoxyphenyl instead of 2-methoxyphenyl.
    • Structure: Integrated into a cephalosporin scaffold for targeting Mycobacterium tuberculosis.
    • Yield: 8% (low, indicating synthetic challenges) .
    • Key Difference : The cephalosporin core enhances antimicrobial activity but reduces structural similarity to the target compound.
  • N-(4-Ethoxyphenyl)-3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide :

    • Substituent: 4-Ethoxyphenyl amide group instead of cyclohexyl.
    • Key Difference : The ethoxyphenyl group increases aromaticity and may alter solubility compared to the cyclohexyl substituent .
b) Heterocyclic Modifications
  • 3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide: Heterocycle: Chlorinated oxazole replaces oxadiazole. Structure: Chromene ring introduces planar rigidity.
  • 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-pyrimidinyl Propanamide (Z2194302854) :

    • Substituent: Isopropyl-oxadiazole and pyrimidine groups.
    • Application: Synthesized as a CFTR modulator (47% yield).
    • Key Difference : The pyrimidine moiety may improve binding to ion channels .

Cyclohexyl-Oxadiazole Derivatives

  • 2-(4-Chlorophenoxy)-N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Structure: Cyclohexyl-oxadiazole core with a chlorophenoxyacetamide chain. Key Similarity: Shared cyclohexyl-oxadiazole group suggests comparable metabolic stability. Key Difference: The acetamide linker may confer different pharmacokinetic profiles .
  • Navacaprant (WHO Drug List 90): Structure: Quinoline-piperidine scaffold with a 3-methyl-1,2,4-oxadiazole group. Application: CNS-targeting agent (depression/anxiety). Key Insight: The oxadiazole group is retained for its stability and hydrogen-bonding capacity .

Physicochemical and Pharmacological Insights

Physicochemical Properties

  • Molecular Weight : Estimated ~340–360 g/mol (based on analogs like C18H20N4O3 in ) .
  • Lipophilicity : The 2-methoxyphenyl and cyclohexyl groups increase logP compared to more polar analogs (e.g., pyrimidine-containing Z2194302854) .
  • Synthetic Challenges : Low yields (2–8%) in cephalosporin analogs suggest difficulty in introducing bulky substituents .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Yield/Notes Reference
Target Compound (Inferred) C22H28N3O3 2-Methoxyphenyl, cyclohexyl-oxadiazole N/A N/A -
3-(4-Methoxyphenyl)-N-cephalosporin (17a) C18H17Cl2N4O3S 4-Methoxyphenyl, cephalosporin core Anti-tuberculosis 8% yield
N-(4-Ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C20H21N3O4 4-Ethoxyphenyl, 2-methoxyphenyl-oxadiazole N/A Structural analog
2-(4-Chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide C17H20ClN3O3 Chlorophenoxy, cyclohexyl-oxadiazole N/A Commercial availability
Navacaprant C25H32FN5O2 Quinoline-piperidine, oxadiazole CNS (depression/anxiety) WHO-listed investigational

Biological Activity

3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide, a compound characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C₁₉H₂₁N₃O₆
  • Molecular Weight : 387.387 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 521ºC at 760 mmHg
  • LogP : 2.68030

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities. Specifically, 1,3,4-oxadiazoles have been studied for their anticancer properties due to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Some derivatives have shown significant inhibitory effects on enzymes such as EGFR and Src kinases, which are crucial in cancer progression .
  • Induction of Apoptosis : Studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Anticancer Activity

Recent studies have screened various oxadiazole derivatives for their anticancer properties. Notably:

  • In vitro Studies : The compound exhibited notable cytotoxicity against several cancer cell lines. For instance, it showed IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Cell LineIC₅₀ (µM)
MCF-70.65
HCT-1162.41
SNB-75 (CNS)0.87

Neuroprotective Properties

In addition to its anticancer potential, preliminary studies suggest that this compound may also possess neuroprotective effects, particularly relevant for conditions like Alzheimer's disease:

  • AChE Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

Study on Anticancer Efficacy

In a recent study published in MDPI, a series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated that compounds with structural similarities to our target compound demonstrated significant growth inhibition across various types of cancer cells, suggesting a promising avenue for further exploration in drug development .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of oxadiazole derivatives showed that these compounds could potentially mitigate neurodegenerative processes through AChE inhibition and antioxidant activity. This highlights the dual potential of such compounds in both oncology and neurology .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can side reactions be minimized?

The synthesis typically involves multi-step reactions starting with the preparation of the 3-methyl-1,2,4-oxadiazole-containing cyclohexylamine intermediate. Key steps include:

  • Cyclocondensation : Formation of the oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .
  • Amide Coupling : The propanamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated acylation) between 3-(2-methoxyphenyl)propanoic acid and the cyclohexylamine intermediate .
    Minimizing side reactions : Strict temperature control (60–80°C), anhydrous conditions, and stoichiometric precision of reagents reduce undesired byproducts like hydrolysis of the oxadiazole ring or incomplete acylation .

Basic: Which purification techniques ensure high purity of the compound?

  • Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates the product from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures are ideal for recrystallizing the final compound to ≥95% purity .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities, critical for biological assays .

Basic: How should researchers confirm structural integrity post-synthesis?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the methoxyphenyl (δ 3.8–3.9 ppm for OCH3_3), oxadiazole (δ 8.1–8.3 ppm for C=N), and cyclohexyl protons (δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms the molecular ion peak ([M+H]+^+ at m/z 385.1764) and fragments corresponding to the oxadiazole cleavage .
  • IR Spectroscopy : Bands at 1650–1680 cm1^{-1} (amide C=O) and 1540–1560 cm1^{-1} (oxadiazole C=N) validate functional groups .

Advanced: How can reaction parameters be optimized to improve yield?

  • Temperature : Oxadiazole formation requires 70–80°C for 6–8 hours; lower temperatures (<60°C) result in incomplete cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while toluene minimizes oxadiazole ring hydrolysis during cyclocondensation .
  • Catalysts : Using 4-dimethylaminopyridine (DMAP) in acylation steps increases coupling efficiency from 65% to >85% .

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, guided by the oxadiazole’s electron-deficient π-system .
  • In Vitro Assays : Competitive binding assays (e.g., radioligand displacement in HEK-293 cells transfected with target receptors) quantify IC50_{50} values .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures real-time interaction kinetics (kon_{on}/koff_{off}) between the compound and purified enzymes .

Advanced: How should researchers resolve contradictions in biological activity data?

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducible bioactivity) .
  • Assay Standardization : Use positive controls (e.g., celecoxib for COX-2 inhibition) and consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation pathways that may explain variability in in vivo efficacy .

Advanced: What strategies stabilize the compound during long-term storage?

  • Lyophilization : Freeze-drying in amber vials under argon atmosphere prevents hydrolysis of the oxadiazole ring .
  • Temperature : Store at −20°C in desiccated conditions; room temperature storage leads to 15% degradation over 6 months .

Advanced: How can SAR studies improve the compound’s potency?

  • Oxadiazole Modifications : Replace the 3-methyl group with electron-withdrawing substituents (e.g., Cl, CF3_3) to enhance target binding .
  • Propanamide Chain Optimization : Introduce α-methyl groups to reduce metabolic clearance, improving plasma half-life in pharmacokinetic studies .

Advanced: What analytical techniques quantify the compound in biological matrices?

  • LC-MS/MS : MRM mode (m/z 385→212 transition) detects plasma concentrations as low as 1 ng/mL, validated via linearity (R2^2 >0.99) and recovery (>90%) .
  • Microdialysis : Coupled with HPLC-UV to monitor real-time brain penetration in rodent models .

Advanced: How can computational modeling guide derivative design?

  • QSAR Models : Predict logP and polar surface area to balance solubility (target logP <3) and blood-brain barrier permeability .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 forecasts hepatic metabolism and toxicity risks (e.g., CYP3A4 inhibition) .

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